molecular formula C17H17NO2 B5669269 N-(4-ethoxyphenyl)-3-phenylacrylamide

N-(4-ethoxyphenyl)-3-phenylacrylamide

Cat. No.: B5669269
M. Wt: 267.32 g/mol
InChI Key: RIFUMXPVIPANHG-MDWZMJQESA-N
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Description

N-(4-Ethoxyphenyl)-3-phenylacrylamide is an acrylamide derivative characterized by a 3-phenylacrylamide backbone substituted with a 4-ethoxyphenyl group at the terminal nitrogen (Fig. 1). The ethoxy (–OCH₂CH₃) substituent at the para position of the phenyl ring introduces steric bulk and moderate lipophilicity, distinguishing it from analogs with smaller substituents like methoxy (–OCH₃) or halogens.

Properties

IUPAC Name

(E)-N-(4-ethoxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-20-16-11-9-15(10-12-16)18-17(19)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,18,19)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFUMXPVIPANHG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The ethoxy group in N-(4-ethoxyphenyl)-3-phenylacrylamide differentiates it from structurally related acrylamides. A comparative analysis is provided in Table 1:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Physicochemical Properties Evidence Source
N-(4-Methoxyphenyl)-3-phenylacrylamide –OCH₃ (para) 253.3 Higher polarity, lower lipophilicity vs. ethoxy
N-(4-Chlorophenyl)-3-phenylacrylamide –Cl (para) 257.7 Increased electronegativity, metabolic stability
N-(4-Nitrophenyl)-3-phenylacrylamide –NO₂ (para) 268.3 Strong electron-withdrawing effect, reduced solubility
N-(3,4-Dimethoxyphenyl)-3-phenylacrylamide –OCH₃ (meta, para) 283.3 Enhanced hydrogen bonding, moderate solubility
This compound –OCH₂CH₃ (para) 281.35 Balanced lipophilicity, steric bulk Synthesized from


Key Observations:

  • Electronic Effects: Ethoxy is electron-donating via resonance, contrasting with electron-withdrawing groups (e.g., –Cl, –NO₂) that may alter binding interactions .
  • Solubility : Ethoxy’s moderate polarity may enhance solubility in biological matrices compared to nitro or chloro derivatives .

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